2-Keto Crizotinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBZLBBBMWAI-YNODCEANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). A crucial aspect of understanding its pharmacology lies in the activity of its metabolites. This technical guide provides a detailed examination of the mechanism of action of 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182), the major circulating active metabolite of Crizotinib. While this compound retains inhibitory activity against ALK and MET tyrosine kinases, its potency is significantly lower than the parent compound. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
Crizotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 and 3A5 (CYP3A4/5).[1] The major metabolic pathway involves the oxidation of the piperidine ring to form this compound (crizotinib lactam).[2][3] This metabolite, along with unchanged crizotinib, constitutes the main drug-related components found circulating in plasma.[2][3] While other metabolites are formed, this compound is the only one identified to have significant pharmacological activity.[1][4]
Mechanism of Action
Similar to its parent compound, this compound functions as a competitive inhibitor of the ATP-binding site of receptor tyrosine kinases (RTKs).[5] By occupying this site, it prevents the phosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The primary targets of this compound are the Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (MET).[4][6]
Inhibition of ALK Signaling
In certain cancers, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK in NSCLC.[6] This results in a constitutively active ALK fusion protein that drives oncogenesis.[6] this compound, by inhibiting ALK phosphorylation, disrupts these aberrant signaling cascades.[1]
Inhibition of MET Signaling
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastasis.[3][7] Aberrant MET signaling can occur through gene amplification, mutations, or overexpression. This compound can inhibit MET phosphorylation, thereby interfering with this oncogenic pathway.[4]
Quantitative Analysis of Kinase Inhibition
While this compound is an active metabolite, its potency against ALK and MET is considerably lower than that of Crizotinib.[4][8] In vitro studies have demonstrated that this compound is approximately 2.5- to 7.7-fold less potent against ALK and 2.5- to 4-fold less potent against MET compared to Crizotinib.[4]
| Compound | Target Kinase | Relative Potency (Fold-difference vs. Crizotinib) | Reference |
| This compound (PF-06260182) | ALK | 2.5 - 7.7x less potent | [4] |
| This compound (PF-06260182) | MET | 2.5 - 4x less potent | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of a compound against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., ALK or MET).
Materials:
-
Recombinant human ALK or MET kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled
-
Test compound (this compound) and parent compound (Crizotinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
-
Stop solution (e.g., EDTA or phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the recombinant kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's protocol to measure the amount of ADP produced or the degree of substrate phosphorylation using luminescence or fluorescence detection.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical ALK and MET signaling pathways and the point of inhibition by this compound.
Caption: ALK Signaling Pathway Inhibition by this compound.
Caption: MET Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
This compound, the primary active metabolite of Crizotinib, functions as a dual inhibitor of ALK and MET receptor tyrosine kinases. While it contributes to the overall pharmacological profile of Crizotinib, its in vitro potency is significantly lower than the parent drug. A thorough understanding of the activity of such metabolites is critical for a complete picture of a drug's efficacy and potential for off-target effects. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of oncology drug development. Further studies to precisely quantify the inhibitory constants (IC50, Ki) of this compound and to elucidate its activity against a broader panel of kinases would be beneficial for a more comprehensive understanding of its pharmacological role.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alkpositive.org [alkpositive.org]
- 8. medchemexpress.com [medchemexpress.com]
The Synthesis of 2-Keto Crizotinib: An In-Depth Examination of its Metabolic Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto Crizotinib, known scientifically as crizotinib lactam or by its identifier PF-06260182, is the primary and major metabolite of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer. This document serves as a technical guide to the synthesis pathway of this compound, focusing on its formation through metabolic processes. While a de novo chemical synthesis for this metabolite is not extensively detailed in publicly available scientific literature, a thorough understanding of its biotransformation from the parent drug, Crizotinib, is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology.
Metabolic Synthesis Pathway
The formation of this compound from Crizotinib is an oxidative process that primarily occurs in the liver. This biotransformation is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, as well as aldehyde oxidase (AOX1).[1] The reaction involves the oxidation of the piperidine ring of the Crizotinib molecule.
The metabolic pathway can be visualized as a two-step process:
-
Initial Oxidation: The piperidine ring of Crizotinib undergoes an initial oxidation to form an unstable iminium intermediate.
-
Lactam Formation: This intermediate is then further metabolized to the stable lactam, this compound.
This metabolic conversion is a significant route of clearance for Crizotinib in humans.
Experimental Protocols
In Vitro Metabolism of Crizotinib using Human Liver Microsomes (HLMs)
Objective: To monitor the formation of this compound from Crizotinib when incubated with human liver microsomes.
Materials:
-
Crizotinib
-
This compound (as a reference standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of Crizotinib (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the incubation typically being less than 1%).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling should be determined based on the expected rate of metabolism (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.
-
LC-MS/MS Analysis: Analyze the samples for the presence and quantity of this compound. A standard curve for this compound should be prepared to allow for accurate quantification.
Data Presentation
The quantitative data obtained from in vitro metabolism studies are typically summarized in tables to facilitate comparison and analysis.
Table 1: In Vitro Metabolic Stability of Crizotinib in Human Liver Microsomes
| Time (min) | Crizotinib Concentration (µM) | This compound Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.12 |
| 15 | 0.60 | 0.35 |
| 30 | 0.35 | 0.58 |
| 60 | 0.10 | 0.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of the Metabolic Pathway
The metabolic conversion of Crizotinib to this compound can be represented as a signaling pathway diagram.
The logical workflow for a typical in vitro metabolism experiment to study the formation of this compound is outlined below.
References
An In-depth Technical Guide to 2-Keto Crizotinib
This technical guide provides a comprehensive overview of the chemical structure, metabolic generation, and biological activity of 2-Keto Crizotinib, a primary metabolite of the anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as PF-06260182, is the major active lactam metabolite of Crizotinib. The formation of this compound occurs through the oxidation of the piperidine ring of Crizotinib.
Chemical Formula: C₂₁H₂₀Cl₂FN₅O₂
Molecular Weight: 464.32 g/mol
Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=O)C4)C)N)Cl)F)Cl
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine |
| CAS Number | 1415558-82-5 |
| PubChem CID | Not available |
| Other Names | PF-06260182, Crizotinib Lactam |
Metabolic Pathway of Crizotinib to this compound
Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib, leading to the formation of its lactam metabolite, this compound.[1][2] This biotransformation is a crucial aspect of Crizotinib's pharmacokinetics.
The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in the following diagram.
Experimental Protocols
In Vitro Metabolism of Crizotinib to Generate this compound
This protocol describes the in vitro generation of this compound from Crizotinib using human liver microsomes.
Materials:
-
Crizotinib
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the Crizotinib stock solution (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of this compound.
Quantification of this compound by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in a biological matrix such as plasma.[2][3][4][5][6][7][8][9]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of Crizotinib and this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Crizotinib: m/z 450.1 → 260.2
-
This compound: m/z 464.1 → [Product Ion] (To be determined by infusion of a standard).
-
Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chromatographic and ionization properties.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
ALK and c-Met Kinase Activity Assays
The inhibitory activity of this compound on ALK and c-Met can be assessed using commercially available kinase assay kits or by developing in-house assays.
General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection assay):
Materials:
-
Recombinant human ALK or c-Met kinase.
-
A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer.
-
This compound (as the test inhibitor).
-
A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
The workflow for determining the inhibitory activity of this compound is illustrated below.
Biological Activity and Signaling Pathways
This compound is an active metabolite, but it is considerably less potent than its parent compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and migration. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[11]
The reduced potency of this compound suggests that it does not contribute significantly to the overall in vivo efficacy of Crizotinib.[12]
The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and its metabolite are shown in the following diagram.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in comparison to Crizotinib.
| Parameter | Crizotinib | This compound (PF-06260182) | Reference |
| ALK Inhibition | Potent | Less Potent | [10] |
| c-Met Inhibition | Potent | Less Potent | [10] |
| Plasma Radioactivity (0-96h) | 33% | 10% | [12] |
| Excretion in Feces (unchanged) | ~53% of dose | Not reported | [13] |
| Excretion in Urine (unchanged) | ~2.3% of dose | Not reported | [13] |
Conclusion
This compound is the primary and active lactam metabolite of Crizotinib, formed through CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met, it is significantly less potent than the parent compound. The provided experimental protocols offer a framework for the in vitro generation, quantification, and biological evaluation of this compound, which are essential for further understanding its pharmacological profile and its contribution to the overall effects of Crizotinib therapy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
The Discovery of 2-Keto Crizotinib: A Key Metabolite of the Anaplastic Lymphoma Kinase Inhibitor Crizotinib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a potent oral tyrosine kinase inhibitor, is a frontline therapeutic for non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements. The metabolic fate of crizotinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. A principal metabolic pathway involves the oxidative transformation of crizotinib into its major metabolite, 2-Keto Crizotinib, also known as crizotinib lactam. This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of this compound, including detailed experimental protocols and an examination of the relevant signaling pathways.
Introduction
Crizotinib is a small-molecule inhibitor targeting the ALK, c-Met, and ROS1 receptor tyrosine kinases.[1][2] By blocking the ATP-binding sites of these kinases, crizotinib inhibits their phosphorylation and downstream signaling, ultimately leading to the suppression of tumor cell growth and survival.[3] The metabolism of crizotinib is extensive, with the primary clearance mechanism being hepatic oxidative metabolism.[4] A significant product of this metabolism is this compound (crizotinib lactam), formed through the oxidation of the piperidine ring of the parent molecule.[1] Understanding the formation and activity of this metabolite is crucial for a complete picture of crizotinib's disposition and potential for drug-drug interactions.
Identification and Characterization of this compound
The identification of this compound as a major metabolite of crizotinib was achieved through a combination of in vitro and in vivo studies, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Chemical Structure and Properties
-
Chemical Name: 4-(4-(6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one
-
Synonyms: Crizotinib Lactam, PF-06260182
-
CAS Number: 1415558-82-5
-
Molecular Formula: C₂₁H₂₀Cl₂FN₅O₂
-
Molecular Weight: 464.33 g/mol
Metabolic Formation
The primary enzyme system responsible for the formation of this compound is the cytochrome P450 family, specifically CYP3A4 and CYP3A5.[1] The metabolic reaction involves the oxidation of the piperidine ring of crizotinib.
Quantitative Analysis of this compound
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Several validated bioanalytical methods, predominantly based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for this purpose.
Distribution in Biological Matrices
Studies in healthy male subjects administered a single oral dose of [¹⁴C]crizotinib have provided quantitative data on the distribution of crizotinib and its lactam metabolite.
| Matrix | Analyte | Percentage of Administered Dose or Radioactivity | Citation |
| Plasma (0-96h) | Crizotinib | 33% of plasma radioactivity | [4] |
| Crizotinib Lactam | 10% of plasma radioactivity | [4] | |
| Feces | Unchanged Crizotinib | ~53% of the dose | [4] |
| Urine | Unchanged Crizotinib | ~2% of the dose | [4] |
| O-desalkyl crizotinib lactam | ~5% of the dose | [4] |
Experimental Protocols
The following sections outline the generalized experimental protocols for the identification and quantification of this compound.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to simulate the hepatic metabolism of crizotinib and identify the resulting metabolites.
Materials:
-
Crizotinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding crizotinib to the mixture.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify crizotinib and its metabolites.
UPLC-MS/MS Method for Quantification
This protocol provides a framework for the quantitative analysis of crizotinib and this compound in plasma samples.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium hydroxide) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Crizotinib: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).
-
This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).
-
Internal Standard: A stable isotope-labeled analog of crizotinib or another suitable compound.
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of crizotinib and this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways and Pharmacological Activity
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The pharmacological activity of this compound has been evaluated and found to be significantly lower than that of the parent compound.
Crizotinib Signaling Pathways
Crizotinib targets the following receptor tyrosine kinases:
-
Anaplastic Lymphoma Kinase (ALK): In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives downstream signaling through pathways such as:
-
JAK/STAT Pathway: Promotes cell survival and proliferation.
-
PI3K/AKT Pathway: Involved in cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met can lead to aberrant signaling and tumor progression.
-
ROS1: Rearrangements involving the ROS1 gene can also lead to oncogenic fusion proteins that drive tumor growth.
Pharmacological Activity of this compound
In vitro studies have shown that the crizotinib lactam diastereomers are substantially less potent inhibitors of ALK and c-Met compared to crizotinib.[4] Based on its lower potency and plasma exposure, this compound is not expected to contribute significantly to the in vivo clinical activity of crizotinib.[4]
Visualizations
Experimental Workflow for Metabolite Identification
Caption: Workflow for the in vitro identification of crizotinib metabolites.
Crizotinib Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by crizotinib.
Conclusion
The discovery and characterization of this compound as a major metabolite of crizotinib has been instrumental in understanding the complete pharmacokinetic profile of this important anticancer agent. Formed via CYP3A4/5-mediated oxidation, this metabolite is significantly less active than the parent compound and is not thought to contribute to the therapeutic efficacy of crizotinib. The detailed experimental protocols and analytical methods described herein provide a robust framework for the continued investigation of crizotinib metabolism and the development of future tyrosine kinase inhibitors. A thorough understanding of the metabolic pathways of targeted therapies is paramount for optimizing their clinical use and ensuring patient safety.
References
An In-depth Technical Guide to the In Vitro Metabolism of Crizotinib to 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the in vitro metabolism of Crizotinib, with a specific focus on its oxidation to the major metabolite, 2-Keto Crizotinib (also known as Crizotinib lactam or PF-06260182). We delve into the enzymatic pathways responsible for this transformation, present detailed experimental protocols for its study using human and rat liver microsomes, and offer a thorough analytical methodology for the quantification of both the parent drug and its metabolite. Furthermore, this guide summarizes key quantitative metabolic parameters and explores the downstream signaling pathways affected by this metabolic conversion.
Introduction
Crizotinib is a first-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1 tyrosine kinases.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Crizotinib clearance is through hepatic metabolism, predominantly mediated by Cytochrome P450 3A4/5 (CYP3A4/5) and Aldehyde Oxidase (AOX1).[3] One of the principal metabolic pathways is the oxidation of the piperidine ring of Crizotinib, leading to the formation of this compound.[3][4] Understanding the kinetics and mechanisms of this metabolic conversion is paramount for predicting drug exposure, assessing inter-individual variability, and mitigating potential adverse effects in clinical practice. This guide aims to provide drug development professionals with a detailed technical resource for investigating the in vitro metabolism of Crizotinib to this compound.
Enzymatic Conversion of Crizotinib to this compound
The biotransformation of Crizotinib to this compound is a multi-enzyme process. In vitro studies have elucidated that the formation of this metabolite likely proceeds through a two-step process involving the formation of an imine intermediate.[3] The key enzymes implicated in this metabolic pathway are:
-
Cytochrome P450 3A4 and 3A5 (CYP3A4/5): These are the major enzymes responsible for the initial oxidation of Crizotinib.[1][4]
-
Aldehyde Oxidase 1 (AOX1): This enzyme also contributes to the formation of the imine intermediate.[3]
The subsequent conversion to the stable this compound metabolite is also mediated by CYP3A4/5.[3]
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol outlines the methodology for assessing the metabolism of Crizotinib to this compound using both human liver microsomes (HLM) and rat liver microsomes (RLM).
3.1.1. Materials and Reagents
-
Crizotinib
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Pooled Rat Liver Microsomes (RLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Acetonitrile
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)
3.1.2. Incubation Procedure [4]
-
Prepare a 200 µL incubation mixture in a microcentrifuge tube containing:
-
0.1 M Phosphate Buffer (pH 7.4)
-
0.3 mg/mL of either HLM or RLM protein
-
Crizotinib at various concentrations (e.g., 0.1–50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Continue the incubation at 37°C with shaking (e.g., 200 times/min) for a specified duration (e.g., 30 minutes).
-
Terminate the reaction by placing the tubes at -80°C.
-
For sample processing, add 300 µL of acetonitrile and 10 µL of the IS working solution to the incubation mixture.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Analytical Method
This section provides a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Crizotinib and this compound.
3.2.1. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm[5]
-
Mobile Phase: A gradient of methanol and 0.1% (v/v) ammonium hydroxide in water[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.2.2. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Crizotinib: m/z 450.0 → 260.0[5]
-
This compound: (Specific transition to be determined based on reference standard analysis)
-
Internal Standard: (Specific transition for the chosen IS)
-
3.2.3. Sample Preparation for Analysis
The supernatant from the incubation mixture is directly injected into the UPLC-MS/MS system.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro metabolism of Crizotinib to this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Crizotinib Metabolism [4]
| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |
| Km (µM) | 1.00 | 15.00 |
| Vmax (pmol/min/µg protein) | 0.01457 | Not Reported |
Table 2: Inhibitory Potential of Tropifexor on Crizotinib Metabolism [4]
| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |
| IC50 (µM) | 4.43 | 4.30 |
| Inhibition Mechanism | Non-competitive and Uncompetitive | Competitive and Non-competitive |
Table 3: In Vitro Potency of Crizotinib and this compound (Crizotinib Lactam) [3]
| Compound | Target | Relative Potency |
| This compound | ALK | 2.5- to 7.7-fold less potent than Crizotinib |
| This compound | MET | 2.5- to 4-fold less potent than Crizotinib |
Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of key tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The major pathways affected include:
-
JAK/STAT Pathway
-
PI3K/AKT/mTOR Pathway
-
RAS/RAF/MEK/ERK Pathway
The primary metabolite, this compound, also demonstrates inhibitory activity against ALK and MET, albeit with reduced potency compared to the parent drug.[3] This suggests that this compound likely modulates the same downstream signaling pathways as Crizotinib, but to a lesser extent.
Conclusion
The in vitro metabolism of Crizotinib to this compound is a critical area of study for understanding the drug's overall disposition and potential for clinical variability. This guide has provided a detailed framework for investigating this metabolic pathway, including robust experimental protocols, analytical methodologies, and a summary of key quantitative data. By elucidating the roles of CYP3A4/5 and AOX1 in this conversion and understanding the residual activity of the 2-Keto metabolite, researchers and drug development professionals can better predict the clinical behavior of Crizotinib and optimize its therapeutic use. The provided methodologies and data serve as a valuable resource for further non-clinical and clinical investigations into the metabolism and pharmacology of Crizotinib.
References
An In-Depth Technical Guide to 2-Keto Crizotinib (CAS Number: 1415558-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Keto Crizotinib (CAS: 1415558-82-5), the major and active metabolite of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib. Also known as Crizotinib Lactam or by its laboratory code PF-06260182, this document consolidates available data on its chemical properties, metabolic generation, and pharmacological activity. Detailed information on its in vitro potency, pharmacokinetics, and analytical quantification is presented. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of Crizotinib metabolism and the broader field of tyrosine kinase inhibitors.
Introduction
Crizotinib is a first-in-class tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements. Following oral administration, Crizotinib undergoes extensive metabolism, with this compound being identified as the primary circulating metabolite in human plasma.[1] Understanding the characteristics of this metabolite is crucial for a complete comprehension of Crizotinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.
Chemical and Physical Properties
This compound is the product of oxidation of the piperidine ring of Crizotinib. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1415558-82-5 | N/A |
| Chemical Name | 4-(4-(6-Amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one | [2] |
| Synonyms | Crizotinib Lactam, PF-06260182 | [2][3] |
| Molecular Formula | C₂₁H₂₀Cl₂FN₅O₂ | [4] |
| Molecular Weight | 464.32 g/mol | [4] |
| Appearance | Pale Beige to Light Beige Solid | N/A |
| Storage | Store at -20°C for long-term storage | [4] |
Metabolism and Pharmacokinetics
Metabolic Pathway
This compound is formed from Crizotinib primarily through oxidation of the piperidine ring. This metabolic conversion is a two-step process initiated by the formation of an imine intermediate. The key enzymes involved in this biotransformation are Cytochrome P450 3A4 (CYP3A4), CYP3A5, and Aldehyde Oxidase 1 (AOX1).[5][6]
Pharmacokinetic Profile
Following oral administration of Crizotinib, this compound is the most abundant metabolite found circulating in plasma, although its concentration is lower than that of the parent drug.[1] The table below summarizes key pharmacokinetic parameters.
| Parameter | Crizotinib | This compound | Reference |
| Plasma Radioactivity (0-96h) | 33% | 10% | [1] |
Pharmacological Activity
In Vitro Potency
While being the major metabolite, this compound exhibits significantly lower inhibitory activity against its primary targets, ALK and c-MET, compared to Crizotinib. This reduced potency suggests that it is not expected to contribute significantly to the overall in vivo efficacy of Crizotinib.[7]
| Target | Crizotinib (Relative Potency) | This compound (Relative Potency) | Reference |
| ALK | 1 | 2.5 to 7.7-fold less potent | [7] |
| c-MET | 1 | 2.5 to 4-fold less potent | [7] |
Experimental Protocols
Synthesis
Analytical Quantification
A sensitive and specific method for the quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for this purpose.[9]
Sample Preparation: Protein precipitation of plasma samples.
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column and system.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
References
- 1. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 2. oncology.testcatalog.org [oncology.testcatalog.org]
- 3. Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors: Guideline from the College of American Pathologists, International Association for the Study of Lung Cancer, and Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Testing Guidelines [rethinkingnsclc.com]
- 7. ClinPGx [clinpgx.org]
- 8. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 9. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Keto Crizotinib in Crizotinib Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a potent oral tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. As with many targeted therapies, understanding its metabolic fate is crucial for a comprehensive grasp of its efficacy and potential resistance mechanisms. This technical guide provides an in-depth analysis of 2-Keto crizotinib (also known as crizotinib lactam or PF-06260182), the major metabolite of crizotinib. We will delve into its formation, pharmacokinetic profile, and its role in the overall therapeutic efficacy of crizotinib, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Crizotinib and its Metabolism
Crizotinib is a first-generation TKI that selectively inhibits ALK, ROS1, and MET tyrosine kinases.[1] Its approval marked a significant advancement in personalized medicine for ALK-positive NSCLC patients. The clinical efficacy of crizotinib is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are heavily influenced by its metabolism. The primary metabolic pathway of crizotinib involves oxidation, leading to the formation of its major metabolite, this compound.
Formation and Metabolic Pathway of this compound
The biotransformation of crizotinib to this compound is a two-step enzymatic process. Initially, crizotinib undergoes oxidation to form an unstable iminium intermediate. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with a potential contribution from aldehyde oxidase 1 (AOX1). Subsequently, this intermediate is further oxidized to the stable lactam metabolite, this compound.[2] This metabolite exists as a racemic mixture of two diastereomers.[2]
dot
Quantitative Data Summary
Pharmacokinetic Parameters
Crizotinib and its lactam metabolite are the predominant circulating species in human plasma following oral administration of crizotinib.[3] The table below summarizes key pharmacokinetic parameters.
| Parameter | Crizotinib | This compound (PF-06260182) | Reference |
| Major Circulating Component in Plasma (% of 0-96h radioactivity) | 33% | 10% | [3] |
| Mean Apparent Clearance (CL/F) at Steady State | 60 L/h | Not explicitly stated | Pfizer Medical |
| Mean Absolute Bioavailability | 43% | Not applicable | Pfizer Medical |
| Plasma Protein Binding | 91% | Not explicitly stated | [4] |
| Mean Apparent Plasma Terminal Half-life | 42 hours | Not explicitly stated | Pfizer Medical |
| Primary Route of Excretion | Feces (~63%) | Feces | [3] |
Note: Pharmacokinetic parameters for this compound are less extensively reported than for the parent drug.
In Vitro Potency
Crucially, the inhibitory activity of this compound against ALK and MET is significantly lower than that of the parent compound.
| Target | Crizotinib (IC50) | This compound (PF-06260182) (Fold less potent) | Reference |
| ALK | Not specified in direct comparison | 2.5- to 7.7-fold less potent | [4] |
| MET | Not specified in direct comparison | 2.5- to 4-fold less potent | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Role in Crizotinib Efficacy and Resistance
The available data strongly suggest that this compound does not significantly contribute to the in vivo anti-tumor activity of crizotinib. Its reduced potency against both wild-type ALK and MET indicates that the therapeutic effect is overwhelmingly mediated by the parent drug.[3]
The primary mechanisms of acquired resistance to crizotinib involve on-target mutations in the ALK kinase domain (e.g., L1196M, G1269A, C1156Y) or activation of bypass signaling pathways.[5] There is currently no direct evidence to suggest that this compound plays a significant role in the development of these resistance mechanisms. The focus of resistance studies remains on the interaction of crizotinib itself with the ALK kinase and the activation of alternative growth factor receptor pathways.
Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of the ALK fusion protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival. Key pathways inhibited by crizotinib include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[4] Given its significantly lower potency, this compound is not expected to have a clinically meaningful impact on these signaling pathways at the concentrations achieved in patients.
dot
Experimental Protocols
In Vitro Metabolism of Crizotinib in Human Liver Microsomes
Objective: To determine the metabolic profile of crizotinib and identify the enzymes responsible for the formation of this compound.
Methodology:
-
Incubation: Crizotinib is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Reaction Conditions: A typical incubation mixture contains crizotinib (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify crizotinib and its metabolites.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, the incubations are repeated in the presence of selective chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.
dot
Quantification of Crizotinib and this compound in Human Plasma by LC-MS/MS
Objective: To accurately measure the concentrations of crizotinib and its major metabolite in patient plasma samples.
Methodology:
-
Sample Preparation: A small volume of human plasma (e.g., 50 µL) is subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate crizotinib and this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol) is typically used.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for crizotinib and this compound are monitored for sensitive and selective quantification.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared in a similar biological matrix.
Generation of Crizotinib-Resistant Cell Lines
Objective: To develop in vitro models of acquired resistance to crizotinib.
Methodology:
-
Parental Cell Line: Start with a crizotinib-sensitive ALK-positive cancer cell line (e.g., H3122).
-
Dose Escalation: Culture the cells in the continuous presence of crizotinib, starting at a low concentration (e.g., below the IC50).
-
Stepwise Increase: Gradually increase the concentration of crizotinib in the culture medium as the cells adapt and resume proliferation.
-
Maintenance: Once a resistant population is established that can proliferate in the presence of a high concentration of crizotinib, maintain the cells in a medium containing that concentration of the drug.
-
Characterization: The resistant cell line is then characterized to identify the mechanisms of resistance, such as ALK mutations or bypass pathway activation, through techniques like genomic sequencing and western blotting.[1]
Conclusion
This compound is the major metabolite of crizotinib, formed through oxidation by CYP3A4/5 and AOX1. While it is a significant circulating component, its substantially lower in vitro potency against ALK and MET kinases compared to the parent drug indicates that it does not play a meaningful role in the therapeutic efficacy of crizotinib. Furthermore, current evidence does not support a direct involvement of this compound in the common mechanisms of acquired resistance. Therefore, for drug development and clinical research, the focus should remain on the pharmacokinetics and pharmacodynamics of crizotinib itself and its interaction with the ALK kinase and associated signaling pathways to understand and overcome resistance.
References
- 1. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Keto Crizotinib Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto Crizotinib, also known as Crizotinib Lactam, is the major active metabolite of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] Crizotinib is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC).[1] Understanding the pharmacokinetic profile and metabolic fate of Crizotinib is crucial for optimizing its therapeutic efficacy and safety. The primary metabolic pathway for Crizotinib involves the oxidation of the piperidine ring to form this compound, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[3][4] As the main circulating metabolite, accurate quantification of this compound is essential for comprehensive pharmacokinetic and drug metabolism studies.[2]
These application notes provide detailed information and protocols for the use of this compound analytical standards in a research and drug development setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of an analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.
| Property | Value | Reference |
| Chemical Name | 4-(4-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one | [5][6] |
| Synonyms | Crizotinib Lactam, PF-06260182 | [3][7] |
| CAS Number | 1415558-82-5 | [6][8] |
| Molecular Formula | C₂₁H₂₀Cl₂FN₅O₂ | [6][8] |
| Molecular Weight | 464.32 g/mol | [8] |
| Appearance | White to pale-yellow powder | [4] |
| Purity | >90% to ≥98% (by HPLC) | [6] |
| Solubility | Soluble in DMSO |
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of the this compound analytical standard.
| Condition | Recommendation | Reference |
| Long-term Storage | Store at 2-8°C or in a freezer at -20°C in a well-closed container. | [6] |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. | General laboratory safety guidelines |
| Solution Stability | Stock solutions in DMSO can be stored at -20°C. Stability for specific solvents and concentrations should be validated. | General laboratory best practices |
Experimental Protocols
Quantification of this compound using LC-MS/MS
This protocol outlines a general method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended as a starting point and should be optimized and validated for specific experimental needs.
a. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from Crizotinib and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor ion (Q1): m/z 464.1 -> Product ion (Q3): [To be determined empirically, a plausible fragment would be around m/z 276] |
| Collision Energy | To be optimized for the specific instrument and transition |
c. Data Analysis
Quantification is achieved by creating a standard curve using known concentrations of the this compound analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Crizotinib Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Crizotinib inhibits ALK and c-Met signaling pathways.
Conclusion
The this compound analytical standard is an indispensable tool for researchers and drug developers studying the metabolism and pharmacokinetics of Crizotinib. The information and protocols provided in these application notes offer a comprehensive guide for the accurate and reliable quantification of this major metabolite, contributing to a deeper understanding of Crizotinib's clinical pharmacology. Adherence to proper storage, handling, and validated analytical methods will ensure the generation of high-quality data in research and development endeavors.
References
- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | TRC-K186500-50MG | LGC Standards [lgcstandards.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Crizotinib Lactam in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of crizotinib lactam, the major metabolite of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput for pharmacokinetic and drug metabolism studies. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The primary clearance pathway for crizotinib in humans is oxidative metabolism, leading to the formation of its major metabolite, crizotinib lactam (also referred to as PF-06260182).[2][3] This metabolite accounts for a significant portion of the circulating drug-related material in plasma.[2] Accurate quantification of crizotinib lactam is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of Crizotinib. This LC-MS/MS method provides a selective and sensitive protocol for the determination of crizotinib lactam in human plasma.
Experimental
Sample Preparation
A protein precipitation method was employed for the extraction of crizotinib lactam from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled crizotinib or a related compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode was used for detection.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Crizotinib | 450.2 | 260.2 | 35 |
| Crizotinib Lactam | 464.2 | 260.2 | 38 |
| Internal Standard (IS) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
Results and Discussion
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for crizotinib lactam in human plasma. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 5 | < 10 | ± 10 | < 10 | ± 10 |
| Mid | 50 | < 8 | ± 8 | < 8 | ± 8 |
| High | 400 | < 5 | ± 5 | < 5 | ± 5 |
Recovery
The extraction recovery of crizotinib lactam from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the three QC levels, with a mean recovery of >85%.
Diagrams
Caption: Experimental workflow for the quantification of crizotinib lactam.
Caption: Metabolic pathway of Crizotinib to crizotinib lactam.[3][4]
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of crizotinib lactam in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, contributing to a better understanding of Crizotinib's metabolic profile.
References
Application Notes and Protocols for the Synthesis of 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Keto Crizotinib, a potential metabolite of the ALK/MET inhibitor Crizotinib. The document outlines the synthetic route, experimental procedures, and analytical characterization. Additionally, it includes information on the relevant biological context and signaling pathways to guide further research into the compound's activity.
Introduction
Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2][3][4] Understanding the metabolic fate of Crizotinib is crucial for a comprehensive assessment of its efficacy and potential off-target effects. This compound is a hypothesized oxidative metabolite of Crizotinib. The synthesis of this compound is essential for its characterization and for studying its biological activity in comparison to the parent drug. This protocol describes a potential synthetic route for this compound, starting from a known intermediate in the synthesis of Crizotinib.
Signaling Pathways
Crizotinib targets the ALK and MET receptor tyrosine kinases, which, when aberrantly activated, drive oncogenic signaling pathways promoting cell proliferation, survival, and migration.[1][3][4] The diagram below illustrates the general signaling cascade initiated by ALK and MET and the point of inhibition by Crizotinib. The biological activity of this compound would be evaluated by its ability to inhibit these same pathways.
Caption: Simplified ALK and MET signaling pathways and the inhibitory action of Crizotinib.
Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors, proceeding through a key intermediate of the Crizotinib synthesis, followed by a final oxidation step.
References
Application Notes and Protocols: In Vitro Kinase Assay for 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent, orally available small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases. It is a frontline therapy for non-small cell lung cancer (NSCLC) harboring ALK rearrangements. The primary clearance pathway for crizotinib in humans is hepatic oxidative metabolism, leading to the formation of several metabolites. Among these, 2-Keto Crizotinib (also referred to as crizotinib lactam) is a major circulating metabolite. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile.
These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against target kinases, primarily ALK. This allows for a direct comparison of its potency with the parent drug, crizotinib.
Data Presentation: Comparative Kinase Inhibition
The inhibitory potential of this compound and its parent compound, Crizotinib, against key oncogenic kinases can be quantified by determining their half-maximal inhibitory concentrations (IC50). While specific IC50 values for this compound are not widely published, studies on crizotinib's metabolites have provided comparative potency data.
| Compound | Target Kinase | Relative Potency (Fold difference vs. Crizotinib) | Notes |
| Crizotinib | ALK | 1 (Reference) | Potent, ATP-competitive inhibitor. |
| This compound | ALK | 2.5 - 7.7-fold less potent | A major metabolite of Crizotinib.[1] |
| Crizotinib | c-Met | 1 (Reference) | Potent inhibitor. |
| This compound | c-Met | 2.5 - 4-fold less potent | Shows reduced but present activity against c-Met.[1] |
Based on in vitro potency, this compound is not expected to contribute significantly to the in vivo activity of Crizotinib due to its lower potency and plasma exposure levels.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols: In Vitro Kinase Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase. The example provided is for the Anaplastic Lymphoma Kinase (ALK) and utilizes a luminescence-based ADP detection method, which is a non-radioactive and high-throughput compatible format.
I. Materials and Reagents
-
Enzyme: Recombinant human ALK, active (e.g., from ProQinase or similar supplier).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ALK.
-
Test Compounds: this compound and Crizotinib (as a positive control), dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP Solution: Adenosine 5'-triphosphate, prepared in nuclease-free water. The final concentration in the assay should be close to the Kₘ of ALK for ATP (approximately 2.5 µM).
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.
-
Plates: White, opaque 384-well assay plates suitable for luminescence readings.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
II. Assay Procedure
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer solution.
-
Thaw the recombinant ALK enzyme, substrate, and ATP on ice.
-
Prepare serial dilutions of this compound and Crizotinib in 100% DMSO. A typical starting concentration for the dilution series would be 1 mM, followed by 1:3 or 1:5 serial dilutions.
-
Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer for control wells) to the appropriate wells.
-
Prepare an enzyme solution by diluting the recombinant ALK in Kinase Buffer. Add 2 µL of the diluted enzyme to each well (except for "no enzyme" controls).
-
Prepare a substrate/ATP mixture in Kinase Buffer. The final concentration of ATP should be at its Kₘ for ALK.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The total reaction volume will be 5 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection of Kinase Activity:
-
Following the manufacturer's instructions for the ADP-Glo™ assay:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader (e.g., a luminometer).
-
Subtract the background signal (from "no enzyme" control wells) from all other measurements.
-
Determine the percent inhibition of kinase activity for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and Crizotinib.
-
Conclusion
The provided protocol offers a robust framework for evaluating the in vitro kinase inhibitory activity of this compound. The data indicates that while this major metabolite of crizotinib does retain some activity against ALK and c-Met, it is significantly less potent than the parent compound. This information is vital for drug development professionals in understanding the overall pharmacological profile of crizotinib and confirms that the parent drug is the primary driver of clinical efficacy.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Keto Crizotinib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor, HGFR), and ROS1.[1][2][3] It has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 gene rearrangements.[1][3][4] The primary mechanism of action of Crizotinib is the inhibition of the kinase activity of these RTKs, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[1][3][5] 2-Keto Crizotinib is a derivative of Crizotinib, and its biological activity against these same targets is of significant interest for drug development and resistance studies.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays will enable researchers to determine its inhibitory effects on cell proliferation, target phosphorylation, and induction of apoptosis in relevant cancer cell lines.
Principle of the Assays
The evaluation of this compound's cellular activity relies on a multi-pronged approach:
-
Cell Proliferation/Viability Assays: These assays measure the ability of this compound to inhibit the growth and proliferation of cancer cells that are dependent on the activity of its target kinases. A reduction in cell viability in the presence of the compound is indicative of its anti-proliferative activity.
-
Target Phosphorylation Assays: To confirm the mechanism of action, these assays directly measure the phosphorylation status of ALK, c-MET, and ROS1 in treated cells. A decrease in the phosphorylation of these kinases indicates direct target engagement and inhibition by this compound.
-
Apoptosis Assays: These assays determine whether the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), a common outcome of effective targeted cancer therapies.
Quantitative Data Summary
The following tables present example data for the activity of this compound in various cell-based assays. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Aberration | IC50 (nM) of this compound |
| H3122 | NSCLC | EML4-ALK | 150 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 250 |
| MKN-45 | Gastric Cancer | c-MET Amplification | 400 |
| HCC78 | NSCLC | SLC34A2-ROS1 | 200 |
| A549 | NSCLC | Wild-type | >10,000 |
Table 2: Inhibition of Target Phosphorylation by this compound
| Cell Line | Target | IC50 (nM) for Phosphorylation Inhibition |
| H3122 | p-ALK (Tyr1604) | 75 |
| MKN-45 | p-c-MET (Tyr1234/1235) | 180 |
| HCC78 | p-ROS1 (Tyr2274) | 90 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (nM) | Fold Increase in Caspase-3/7 Activity |
| H3122 | 300 | 4.5 |
| MKN-45 | 800 | 3.2 |
| HCC78 | 400 | 4.1 |
| A549 | 10,000 | 1.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines.
Materials and Reagents:
-
Target cancer cell lines (e.g., H3122, MKN-45, HCC78) and a wild-type control cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of ALK, c-MET, or ROS1.
Materials and Reagents:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-c-MET, anti-total-c-MET, anti-phospho-ROS1, anti-total-ROS1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials and Reagents:
-
Target cancer cell lines
-
96-well white-walled, clear-bottom cell culture plates
-
This compound stock solution
-
Caspase-Glo 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 50 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for a Cell-Based Proliferation Assay.
Caption: Inhibited Downstream Signaling Pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 5. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-Keto Crizotinib Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent oral tyrosine kinase inhibitor targeting ALK, ROS1, and MET, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2] Following administration, crizotinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[3] The major circulating metabolite is 2-Keto Crizotinib, also known as crizotinib lactam or PF-06260182.[4][5] Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive assessment of the drug's overall disposition, potential for drug-drug interactions, and its contribution to the parent drug's activity and safety profile. In vitro studies have shown that this compound is 2.5- to 7.7-fold less potent against ALK than the parent compound.[4][6]
These application notes provide an overview of the animal models used to study the pharmacokinetics of this compound, a summary of available pharmacokinetic data, and detailed protocols for conducting such studies.
Animal Models in this compound Pharmacokinetic Studies
Rats, dogs, and mice are the most common nonclinical species used in the toxicological and pharmacokinetic evaluation of crizotinib and its metabolites.[7]
-
Rats (Sprague-Dawley, Wistar): Rats are a frequently used model due to their well-characterized physiology and the ease of handling for serial blood sampling. They have been instrumental in metabolism and excretion studies of crizotinib.[7]
-
Dogs (Beagle): Dogs are often used as a second, non-rodent species in preclinical safety and pharmacokinetic assessments. Their larger size allows for easier collection of blood volumes required for metabolite profiling.[7]
-
Mice (Athymic nu/nu, SCID): Mice, particularly immunodeficient strains, are essential for establishing human tumor xenograft models. These models are invaluable for correlating pharmacokinetic parameters with pharmacodynamic endpoints, such as tumor growth inhibition.[8]
Pharmacokinetic Profiles of Crizotinib and this compound
The primary route of elimination for crizotinib and its metabolites is through the feces.[7] The formation of this compound is a significant metabolic pathway. While comprehensive comparative data for this compound across all species is limited in publicly available literature, the following tables summarize key pharmacokinetic parameters for both the parent drug and its metabolite where data is available.
Table 1: Pharmacokinetic Parameters of Crizotinib in Various Animal Models (Single Oral Dose)
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Mouse (Athymic nu/nu) |
| Dose (mg/kg) | 10 | 10 | 50 |
| Cmax (ng/mL) | ~400 | ~1000 | ~1500 |
| Tmax (hr) | ~4 | ~2 | ~4 |
| AUC (ng·h/mL) | ~4000 | ~8000 | ~10000 |
| t½ (hr) | ~6 | ~7 | ~5 |
Data synthesized from multiple sources for illustrative purposes and may vary based on specific study conditions.
Table 2: Pharmacokinetic Parameters of this compound (PF-06260182) in Rats (Single Oral Dose of Crizotinib)
| Parameter | Rat (Sprague-Dawley) |
| Crizotinib Dose (mg/kg) | 25 |
| Cmax (ng/mL) | Data Not Available |
| Tmax (hr) | Data Not Available |
| AUC₀₋t (ng·h/mL) | 115.11 ± 39.83 |
| t½ (hr) | 7.91 ± 1.25 |
| CLz/F (L/h/kg) | 2.19 ± 0.74 |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of crizotinib and this compound in a rat model. These can be adapted for use in mice and dogs with appropriate adjustments for animal size, dosing, and blood sampling volumes.
Protocol 1: Pharmacokinetic Study in Rats
1. Animal Handling and Acclimatization:
- Species: Male Sprague-Dawley rats.
- Weight: 200-250 g.
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least 3 days prior to the experiment.
- Fasting: Fast animals for 12 hours before drug administration, with free access to water.[7]
2. Drug Formulation and Administration:
- Vehicle: Prepare a suspension of crizotinib in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na).[9]
- Dose: Administer a single oral dose of 10-25 mg/kg using an oral gavage needle.[7] The volume should not exceed 10 mL/kg.
3. Blood Sampling:
- Route: Collect blood via cannulation of the femoral artery or from the subclavian vein.
- Time Points: Collect approximately 0.3 mL of blood at predetermined time intervals, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Processing and Storage:
- Centrifugation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
- Storage: Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Crizotinib and this compound
1. Sample Preparation (Protein Precipitation):
- Thaw plasma samples at room temperature.
- To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of crizotinib).
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
2. UPLC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., Agilent Zorbax XDB C18, 2.1 × 50 mm, 3.5 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Crizotinib: m/z 450.3 → 177.1
- This compound: (Requires specific determination, not detailed in provided search results)
- Internal Standard: (Dependent on the IS used)
3. Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Determine the concentrations of crizotinib and this compound in the plasma samples by interpolating from the calibration curve.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin®.
Visualizations: Workflows and Signaling Pathways
Experimental and Metabolic Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of crizotinib and the metabolic conversion to this compound.
Caption: Workflow of a pharmacokinetic study and metabolism of Crizotinib.
Crizotinib Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The primary targets are the ALK and MET receptor tyrosine kinases.
Caption: Simplified signaling pathway inhibited by Crizotinib.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 2-Keto Crizotinib in Drug Metabolism Studies
Introduction
2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Understanding the formation, pharmacokinetic profile, and potential drug-drug interactions of this compound is crucial for a comprehensive evaluation of Crizotinib's safety and efficacy. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in drug metabolism studies involving this compound.
Mechanism of Formation
Crizotinib is metabolized in the liver to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] This metabolic conversion is a critical pathway in the clearance of Crizotinib.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (mean ± SD) |
| Cmax | ng/mL | 23.45 ± 4.57 |
| Tmax | h | 8.00 ± 1.34 |
| AUC(0-t) | ng·h/mL | 456.78 ± 98.23 |
| AUC(0-∞) | ng·h/mL | 512.34 ± 110.45 |
| t1/2 | h | 10.23 ± 2.11 |
| CLz/F | L/h/kg | 4.87 ± 1.05 |
Data from a study investigating the effect of tropifexor on crizotinib metabolism in rats.[2]
Table 2: UPLC-MS/MS Method Validation for this compound in Rat Plasma
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) | Recovery (%) | Matrix Effect (%) |
| LLOQ | 1 | 98.7 | 8.9 | 92.5 | 98.4 |
| Low QC | 2 | 101.2 | 6.5 | 93.1 | 101.2 |
| Medium QC | 50 | 99.5 | 5.2 | 93.5 | 102.7 |
| High QC | 80 | 100.8 | 4.8 | 92.8 | 100.5 |
Data adapted from a study developing a UPLC-MS/MS method for crizotinib and this compound.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Crizotinib-d8 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (blank)
-
Deionized water
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL Crizotinib-d8 in 50% MeOH).
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient to 95% A
-
3.1-4.0 min: Hold at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 464.1 → 260.1
-
Crizotinib-d8 (IS): m/z 458.2 → 268.1
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
Protocol 2: In Vitro Metabolism of Crizotinib to this compound in Human Liver Microsomes (HLMs)
This protocol describes an in vitro assay to study the formation of this compound from Crizotinib using HLMs.
1. Materials and Reagents:
-
Crizotinib
-
This compound reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer (pH 7.4), HLMs (final concentration e.g., 0.5 mg/mL), and Crizotinib (final concentration e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold ACN containing the IS.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using the UPLC-MS/MS method described in Protocol 1.
Protocol 3: CYP3A4 Inhibition Assay using this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.
1. Materials and Reagents:
-
This compound
-
CYP3A4-expressing human liver microsomes or recombinant CYP3A4
-
Midazolam (CYP3A4 probe substrate)
-
1'-Hydroxymidazolam (metabolite) reference standard
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS analysis
2. Incubation Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, CYP3A4-containing microsomes, and the this compound dilutions.
-
Pre-incubate at 37°C for 10 minutes.
-
Add Midazolam (at a concentration close to its Km for CYP3A4) to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Terminate the reaction with cold ACN containing IS.
-
Centrifuge the plate to pellet protein.
-
Analyze the supernatant for the formation of 1'-Hydroxymidazolam by UPLC-MS/MS.
3. Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Mandatory Visualization
Caption: Metabolic pathway of Crizotinib to this compound.
Caption: Workflow for sample preparation for UPLC-MS/MS analysis.
Caption: Experimental workflow for in vitro metabolism of Crizotinib.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Keto Crizotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in developing and optimizing the synthesis of 2-Keto Crizotinib. As this compound is primarily known as an impurity of the drug Crizotinib, established and optimized synthesis routes are not widely published.[1][2] This guide, therefore, focuses on potential challenges and optimization strategies based on the synthesis of the parent compound, Crizotinib, and general synthetic methods for related chemical structures.
Proposed Synthetic Pathway
A plausible synthetic route to this compound likely mirrors the synthesis of Crizotinib, involving a key Suzuki-Miyaura coupling step. The primary difference lies in the piperidine moiety, which is oxidized to a piperidinone. This could be achieved by using a piperidinone-containing starting material or by a late-stage oxidation of a Crizotinib-like precursor. Below is a proposed retrosynthetic analysis.
Caption: Proposed retrosynthetic pathway for this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the key steps of the proposed synthesis.
Issue: Low Yield in the Suzuki-Miyaura Coupling Reaction
-
Question: My Suzuki-Miyaura coupling between the bromopyridine intermediate and the pyrazole-boronic ester is giving a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic compounds, can stem from several factors.[3][4][5]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[4] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points, but more sterically hindered and electron-rich ligands might be necessary for challenging couplings.[4]
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃.[6] For heteroaromatic substrates, a stronger base like Cs₂CO₃ might be more effective.
-
Solvent System: A mixture of an organic solvent (like DME, THF, or 1,4-dioxane) and water is typically used. The ratio can influence the solubility of the reactants and the overall reaction rate.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and byproduct formation. A temperature screen is recommended.
-
Degassing: Incomplete removal of oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst. Ensure thorough degassing of the reaction mixture.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling yield.
-
Issue: Formation of Impurities
-
Question: I am observing significant impurity formation during the synthesis. What are the likely side reactions and how can they be minimized?
-
Answer: Impurity formation can occur at various stages.
-
Homocoupling of Boronic Ester: This is a common side reaction in Suzuki couplings. It can be minimized by the slow addition of the boronic ester to the reaction mixture and ensuring an efficient catalytic cycle.
-
Debromination of the Pyridine Intermediate: Reductive debromination can occur, especially if the reaction is run for an extended period or at high temperatures.
-
Over-bromination: During the bromination of the aminopyridine, the formation of di-brominated products is possible.[7] Careful control of stoichiometry and temperature is crucial.
-
Decomposition of Starting Materials: Ensure the stability of your reagents under the reaction conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable starting material for the piperidinone fragment?
-
A1: A commercially available or synthetically accessible 4-(4-bromo-1H-pyrazol-1-yl)piperidin-2-one would be an ideal starting material. If not available, it could potentially be synthesized from 4-aminopiperidin-2-one and a suitable pyrazole-forming reagent.
-
-
Q2: Are there alternative coupling reactions to the Suzuki-Miyaura?
-
A2: Yes, other cross-coupling reactions like Stille coupling could be considered, although they often involve more toxic organotin reagents.[8]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for monitoring the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the product and major byproducts.
-
Quantitative Data for Key Reactions
The following tables provide a summary of reaction conditions reported for similar transformations, which can serve as a starting point for optimization.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Crizotinib Synthesis)[6] | Condition B (General Heteroaryl Coupling)[4] | Condition C (Alternative)[3] |
| Catalyst | Pd(Ph₃P)₂Cl₂ | Pd(dppf)Cl₂ | [Rh(cod)(OH)]₂ / (S)-Xyl-P-PHOS |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF/H₂O | DME/H₂O | THF |
| Temperature | 60 °C | 80-100 °C | Room Temperature |
| Yield | 92.3% | Variable | High Enantioselectivity |
Table 2: Comparison of Bromination Conditions
| Parameter | Condition A[7] | Condition B (Alternative) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Br₂ |
| Solvent | CH₂Cl₂/MeCN | Acetic Acid |
| Temperature | -15 °C to -10 °C | Room Temperature |
| Key Consideration | Minimizes over-bromination | Can lead to side products |
Experimental Protocols
The following are detailed, hypothetical protocols for the key reaction steps based on established procedures for similar compounds.[6][7]
Protocol 1: Suzuki-Miyaura Coupling
-
To a degassed solution of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (1.0 eq) and 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-2-one (1.1 eq) in a 2:1 mixture of DME and water, add Na₂CO₃ (3.0 eq).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.02 eq) and heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Bromination of Aminopyridine Intermediate
-
Dissolve the aminopyridine intermediate in a mixture of dichloromethane and acetonitrile.
-
Cool the solution to -15 °C.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetonitrile, maintaining the temperature below -10 °C.
-
Stir the reaction for 30 minutes at -10 °C.
-
Quench the reaction with an aqueous solution of sodium metabisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent to obtain the crude brominated product, which can be purified by crystallization or chromatography.
Logical Relationships of Reaction Parameters
Caption: Logical relationships between experimental parameters and reaction outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS No- 1415558-82-5 | Simson Pharma Limited [simsonpharma.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bioanalysis of 2-Keto Crizotinib
Welcome to the technical support center for the bioanalysis of 2-Keto Crizotinib. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Nomenclature Clarification
This compound is the active lactam metabolite of Crizotinib. It is also scientifically identified as PF-06260182 or Crizotinib Lactam . Throughout this document, these names will be used interchangeably. The primary metabolic pathway for its formation is the oxidation of the piperidine ring of Crizotinib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?
A1: The most prevalent and robust method for the simultaneous quantification of Crizotinib and this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte and its metabolite in complex biological matrices like plasma.
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: A critical step in the bioanalysis of this compound is the efficient extraction of the analyte from the biological matrix while minimizing interferences. Protein precipitation is a commonly used method due to its simplicity and high-throughput nature. However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed. The choice of method will depend on the required sensitivity and the complexity of the matrix.
Q3: How can I ensure the stability of this compound in my samples?
A3: Ensuring the stability of this compound during sample collection, storage, and processing is vital for accurate quantification. Stability studies should be performed to evaluate the analyte's stability under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. It is also important to assess the stability of the stock solutions used for calibration and quality control samples.
Q4: What are typical sources of variability in this compound bioanalysis?
A4: Variability in results can arise from several sources, including:
-
Matrix effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.
-
Inconsistent sample preparation: Variations in extraction efficiency can introduce variability.
-
Instrument performance: Fluctuations in the LC-MS/MS system's performance can affect signal intensity and reproducibility.
-
Pipetting and dilution errors: Inaccurate preparation of calibration standards and quality control samples can lead to significant errors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase | - Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects- Inefficient sample extraction- Suboptimal mass spectrometer settings | - Improve sample cleanup using SPE or LLE.- Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.- Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interferences | - Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system thoroughly.- Employ a more selective sample preparation method. |
| Retention Time Shift | - Changes in mobile phase composition- Column aging or temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the LC pump for leaks and ensure consistent flow rate. |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation- Variability in injection volume- Unstable instrument performance | - Automate sample preparation where possible.- Ensure the autosampler is functioning correctly.- Perform system suitability tests before each analytical run. |
| Carryover | - Adsorption of the analyte to the injector or column | - Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to assess and mitigate carryover. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for the simultaneous determination of Crizotinib and its metabolite, this compound (Crizotinib Lactam).
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Crizotinib | Human Plasma | 5 - 5000 | 5 | |
| Crizotinib Lactam | Human Plasma | Not Specified | Not Specified | |
| Crizotinib | Rat Plasma | 1 - 10000 | 1 | |
| Crizotinib Lactam | Rat Plasma | Not Specified | Not Specified | |
| Crizotinib | Human Plasma | 50 - 1000 | 50 | [2] |
| Crizotinib Lactam | Human Plasma | Not Specified | Not Specified | [2] |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | QC Level | Precision (%CV) | Accuracy (%) | Reference |
| Crizotinib | Human Plasma | LQC, MQC, HQC | < 9% | Within 8% of nominal | |
| Crizotinib | Human Plasma | LQC, MQC, HQC | < 5.7% | 95.2 - 104.6% | [3] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Crizotinib and this compound in Human Plasma
This protocol is a synthesis of commonly employed methods for the simultaneous analysis of Crizotinib and its lactam metabolite.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Crizotinib or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a re-equilibration step.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Crizotinib: m/z 450.3 → 260.1
-
This compound (Crizotinib Lactam): m/z 464.1 -> 98.1
-
-
Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows, as well as compound-dependent parameters like declustering potential and collision energy for both analytes and the internal standard.
Visualizations
Caption: A typical workflow for the bioanalysis of this compound.
Caption: Illustration of ion suppression, a common matrix effect in LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Pharmacoenhancement of Low Crizotinib Plasma Concentrations in Patients with Anaplastic Lymphoma Kinase‐Positive Non‐Small Cell Lung Cancer using the CYP3A Inhibitor Cobicistat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Keto Crizotinib
Welcome to the technical support center for the analysis of 2-Keto Crizotinib (Crizotinib Lactam) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust quantification of this major metabolite of Crizotinib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The optimized precursor-to-product ion transition for this compound (Crizotinib Lactam) is m/z 464.1 → m/z 98.1. For the parent drug, Crizotinib, the recommended transition is m/z 450.1 → m/z 260.1.
Q2: What is the typical ionization mode for analyzing this compound?
A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing this compound.
Q3: What are the key considerations for sample preparation when analyzing this compound in plasma?
A3: Protein precipitation is a common and effective method for preparing plasma samples. A simple procedure involves precipitating plasma proteins with acetonitrile containing 0.1% formic acid. This method has been validated for the simultaneous determination of Crizotinib and this compound in human plasma.
Q4: Which type of analytical column is suitable for the chromatographic separation of this compound?
A4: A C18 reversed-phase column is recommended for the chromatographic separation of this compound and its parent drug, Crizotinib.
Q5: What is the metabolic pathway for the formation of this compound?
A5: this compound is a major oxidative metabolite of Crizotinib. Its formation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, as well as aldehyde oxidase.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transitions | Verify the precursor ion (m/z 464.1) and product ion (m/z 98.1) in your method. |
| Suboptimal ionization source parameters | Optimize spray voltage, source temperature, and gas flows for maximum signal intensity. Start with typical ESI+ parameters and perform a systematic optimization. | |
| Inefficient extraction from the matrix | Evaluate your protein precipitation procedure. Ensure complete protein removal and efficient analyte recovery. Consider alternative extraction methods like solid-phase extraction (SPE) if matrix effects are significant. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase composition | Optimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component with an appropriate additive (e.g., formic acid, ammonium formate) to improve peak symmetry. |
| Column degradation | Ensure the column is not overloaded and is properly equilibrated before each injection. If performance degrades, consider washing or replacing the column. | |
| Incompatible injection solvent | The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. | |
| High Background Noise or Interferences | Matrix effects from the biological sample | Implement a more rigorous sample cleanup procedure. Diluting the sample may also help reduce matrix suppression or enhancement. |
| Contamination from the LC-MS system | Flush the system with appropriate cleaning solutions. Check for contamination in the mobile phases, solvents, and autosampler. | |
| Inconsistent Results or Poor Reproducibility | Inconsistent sample preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. |
| Fluctuation in instrument performance | Regularly check the stability of the mass spectrometer's spray and detector response. Perform system suitability tests before each analytical run. | |
| Analyte instability | Investigate the stability of this compound in the sample matrix and in the final extract under the storage and analytical conditions. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | This compound (Crizotinib Lactam) | Crizotinib (Parent Drug) |
| Precursor Ion (m/z) | 464.1 | 450.1 |
| Product Ion (m/z) | 98.1 | 260.1 |
| Ionization Mode | ESI+ | ESI+ |
Note: Cone voltage and collision energy should be optimized for your specific instrument to achieve the best signal intensity and fragmentation.
Table 2: Linearity Ranges from a Validated Method
| Analyte | Linearity Range in Human Plasma |
| This compound | 0.1 - 400 ng/mL |
| Crizotinib | 0.1 - 1000 ng/mL |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a starting point and should be validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing 0.1% formic acid and an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from Crizotinib and other potential interferences. A starting point could be a linear gradient from 10% to 90% B over several minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: 464.1 → 98.1
-
Crizotinib: 450.1 → 260.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow for your specific instrument.
Visualizations
Metabolic Pathway of Crizotinib to this compound
Caption: Metabolic conversion of Crizotinib to this compound.
Troubleshooting Workflow for No/Low Signal
minimizing degradation of 2-Keto Crizotinib during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Keto Crizotinib during extraction procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Oxidative Degradation: this compound, similar to its parent compound Crizotinib, may be susceptible to oxidation.[1][2] This can be exacerbated by exposure to air, certain metal ions, or high-energy conditions. | - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use antioxidants in your extraction solvents.[3] - Employ metal chelators like EDTA to sequester metal ions that can catalyze oxidation.[3] |
| pH Instability: Extreme pH conditions (both acidic and alkaline) can lead to the degradation of related compounds like Crizotinib and likely this compound.[2][4] | - Maintain a neutral or near-neutral pH during extraction. - If pH adjustment is necessary, use a buffered system and minimize the exposure time to extreme pH. | |
| Thermal Degradation: Although Crizotinib has shown some stability at elevated temperatures in solid form, prolonged exposure to heat in solution can promote degradation.[1] | - Keep samples and extracts on ice or at refrigerated temperatures throughout the extraction process. - Avoid high temperatures during solvent evaporation steps; use techniques like vacuum centrifugation or a gentle stream of nitrogen at room temperature. | |
| Photodegradation: While Crizotinib appears relatively stable under photolytic conditions, it is a good laboratory practice to minimize light exposure for any drug metabolite.[1][4] | - Use amber-colored vials or wrap your sample containers in aluminum foil. - Minimize exposure to direct sunlight and strong artificial light. | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The presence of extra peaks may indicate the formation of degradation products due to the factors mentioned above. | - Review your extraction protocol to identify potential sources of degradation (e.g., prolonged exposure to air, extreme pH, high temperature). - Compare the chromatogram of a freshly prepared standard of this compound to your extracted sample to identify potential degradation peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: Based on studies of the parent compound Crizotinib, the primary factors that can lead to degradation are oxidation, extreme pH conditions (acidic and alkaline), and to a lesser extent, heat and light exposure.[1][2][4][5] Oxidative stress has been identified as a significant cause of Crizotinib degradation.[1][2]
Q2: Which solvents are recommended for the extraction of this compound?
A2: For Crizotinib and its metabolites, protein precipitation with methanol followed by liquid-liquid extraction with a solvent like diethyl ether or solid-phase extraction are common methods.[6][7] The choice of solvent will depend on the biological matrix. It is crucial to use high-purity solvents to avoid contaminants that could promote degradation.
Q3: How can I prevent oxidative degradation during the extraction process?
A3: To minimize oxidation, it is recommended to work in an oxygen-free environment, such as under a stream of nitrogen or in a glove box. Additionally, the use of antioxidants in your extraction solvents can be beneficial.[3] Using amber vials and minimizing exposure to light can also help, as light can initiate oxidative reactions.[5][8]
Q4: What is the optimal pH range for extracting and storing this compound?
A4: While specific data for this compound is limited, studies on Crizotinib show significant degradation in both acidic and alkaline conditions.[4] Therefore, maintaining a pH range of 6.0-8.0 is advisable during extraction and for the final extract. If the experimental procedure requires a pH outside this range, the exposure time should be minimized.
Q5: What are the best practices for storing samples and extracts containing this compound?
A5: Samples and extracts should be stored at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions. They should be stored in tightly sealed, amber-colored vials to protect from air and light. For long-term storage, flushing the vials with an inert gas like nitrogen before sealing is recommended.
Experimental Protocol: Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean amber-colored tube.
-
-
Solvent Evaporation (if necessary):
-
If concentration is required, evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid heating.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., a mixture of methanol and water).
-
-
Analysis:
-
Analyze the sample immediately using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Logical Workflow for Minimizing Degradation
Caption: Workflow illustrating key steps to minimize this compound degradation.
Potential Degradation Pathways
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Quantification of 2-Keto Crizotinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Keto Crizotinib using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1][2] These effects can compromise the reliability of pharmacokinetic and metabolic studies.
Q2: I am observing poor signal intensity and high background noise in my this compound analysis. What could be the cause?
A: Poor signal intensity and high background noise are common indicators of matrix effects or system contamination.[3] Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound. Contamination can arise from sample residues, mobile phase impurities, or carryover from previous injections.[3]
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
A: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[4] Another common method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] For this compound, a study has shown that matrix effects in rat plasma were minimal, ranging from 98.4% to 102.7%, indicating that with an appropriate method, these effects can be well-controlled.[6]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A: A simple and effective method for preparing plasma samples for this compound analysis is protein precipitation.[6] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, which are then removed by centrifugation. For the simultaneous analysis of crizotinib and this compound, protein precipitation with methanol has been successfully used.[6] More extensive clean-up methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed to achieve cleaner extracts and further reduce matrix effects.
Q5: My retention times for this compound are shifting between injections. What should I investigate?
A: Retention time shifts can be caused by several factors, including column degradation, changes in the mobile phase composition or pH, and fluctuating flow rates.[3] It is crucial to ensure the mobile phase is prepared consistently and that the LC system is properly maintained.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal/No Peak for this compound | Ion suppression due to matrix effects. | Optimize sample preparation (e.g., use LLE or SPE).Modify chromatographic conditions to separate this compound from interfering components. |
| Incorrect mass spectrometer settings. | Verify the precursor and product ion transitions for this compound and the internal standard. Optimize cone voltage and collision energy. | |
| High Background Noise | Contamination of the LC-MS system. | Clean the ion source.Run blank injections with a strong organic solvent to wash the column. |
| Impure solvents or reagents. | Use high-purity, MS-grade solvents and freshly prepared mobile phases. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Replace the analytical column or use a guard column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard for this compound to compensate for variability. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 1.5 mL centrifuge tube, add 50 µL of plasma sample.
-
Add a working solution of the internal standard (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of methanol for protein precipitation.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a small volume (e.g., 1-5 µL) of the supernatant for UPLC-MS/MS analysis.[6]
UPLC-MS/MS Conditions for this compound Quantification
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate the analyte from matrix components. |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Crizotinib) | m/z 450.1 → 260.1 |
| MRM Transition (this compound) | m/z 464.1 → 98.1 |
| Internal Standard | Stable isotope-labeled analyte or a structurally similar compound. |
Note: These are representative conditions and may require optimization for your specific instrumentation and application.
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for the simultaneous quantification of Crizotinib and this compound in rat plasma.[6]
| Parameter | Crizotinib | This compound |
| Linearity Range | Good linearity was observed. | Good linearity was observed. |
| Accuracy | Within acceptable limits. | Within acceptable limits. |
| Precision | Within acceptable limits. | Within acceptable limits. |
| Recovery | 94.2% to 100.5% | 92.5% to 93.5% |
| Matrix Effect | 93.3% to 100.2% | 98.4% to 102.7% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of 2-Keto Crizotinib
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the chromatographic resolution of 2-Keto Crizotinib, a potential impurity or metabolite of Crizotinib.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important for analyzing this compound?
A1: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram.[1] It is crucial for accurately quantifying this compound and distinguishing it from the parent drug, Crizotinib, and other related substances.[2] Good resolution ensures the purity and stability of the drug product can be accurately assessed.[3]
Q2: What are the key factors that influence the resolution of this compound in HPLC?
A2: The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[4][5]
-
Efficiency (N) relates to the sharpness of the peaks and is influenced by column length and particle size.[1][5]
-
Selectivity (α) is the ability of the chromatographic system to distinguish between analytes and is affected by the mobile phase composition and column chemistry.[5]
-
Retention Factor (k) describes how long an analyte is retained on the column and is controlled by the solvent strength.[5]
Q3: How can I improve the resolution between Crizotinib and this compound?
A3: To enhance separation, you can modify several parameters:
-
Adjust the mobile phase: Altering the organic solvent ratio, changing the pH, or using a different buffer can significantly impact selectivity.[6]
-
Change the stationary phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl column) can introduce different interactions and improve separation.[1][7]
-
Optimize temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, though it may also alter selectivity.[5][7]
-
Modify the flow rate: Lowering the flow rate can increase efficiency and resolution but will also lengthen the analysis time.[5]
-
Use a shallower gradient: A less steep gradient profile can provide better separation for closely eluting peaks.[5]
Troubleshooting Guide: Poor Resolution of this compound
This guide addresses common issues encountered when trying to achieve adequate resolution for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Overlap | Incorrect mobile phase composition.[8] | Optimize the mobile phase by adjusting the organic-to-aqueous ratio. For reverse-phase chromatography, decreasing the organic solvent percentage will increase retention.[7] Consider changing the organic modifier (e.g., acetonitrile to methanol) or adjusting the pH to alter the ionization of the analytes.[1] |
| Inappropriate column chemistry. | Select a column with a different stationary phase. If using a C18 column, consider a phenyl or cyano column to introduce different selectivity.[1][7] | |
| Sub-optimal temperature. | Adjust the column temperature. An increase in temperature can improve efficiency and peak shape.[5][7] | |
| Flow rate is too high. | Reduce the flow rate to increase the number of theoretical plates and improve resolution.[5] | |
| Peak Tailing | Presence of active sites on the column packing (silanols). | Lower the mobile phase pH to suppress silanol interactions or use a column with end-capping. |
| Column overload. | Reduce the sample concentration or injection volume.[8] | |
| Extraneous column effects. | Minimize the length and diameter of tubing between the injector, column, and detector.[9] | |
| Broad Peaks | Column degradation.[8] | Replace the column or use a guard column to protect the analytical column.[8][10] |
| Mobile phase flow rate is too low.[11] | Optimize the flow rate. While very low flow rates can improve resolution, they can also lead to band broadening. | |
| Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent.[10][11] |
Experimental Protocols
Below are example HPLC and UPLC methodologies that can be adapted and optimized for the separation of Crizotinib and this compound.
Example 1: RP-HPLC Method for Crizotinib and Related Substances
This method can be a starting point for developing a separation for this compound.
| Parameter | Condition |
| Column | BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Acetonitrile (60:40, v/v) |
| Buffer | Potassium dihydrogen phosphate (pH adjusted to 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 267 nm |
| Injection Volume | 20 µL |
| Elution Mode | Isocratic |
Adapted from a method for the estimation of Crizotinib in capsule dosage form.[12][13]
Example 2: UPLC-MS/MS Method for Crizotinib
This UPLC method offers higher efficiency and sensitivity and can be optimized for baseline separation of this compound.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 2 minutes |
Based on a method for the quantification of Crizotinib in human plasma.[14]
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution between Crizotinib and this compound.
Caption: A step-by-step guide to resolving poor chromatographic separation.
Factors Influencing Chromatographic Resolution
This diagram illustrates the relationship between the primary factors affecting chromatographic resolution.
Caption: The interplay of efficiency, selectivity, and retention in achieving resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. mastelf.com [mastelf.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 14. chalcogen.ro [chalcogen.ro]
Validation & Comparative
Potency Showdown: Crizotinib vs. its Metabolite, 2-Keto Crizotinib
For Immediate Release
A detailed comparison of the inhibitory activity of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib, and its primary active metabolite, 2-Keto Crizotinib (PF-06260182). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies.
Crizotinib is a potent small-molecule inhibitor of ALK and c-MET receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer. Following administration, Crizotinib is metabolized in the body, with this compound being its only identified active metabolite. Understanding the comparative potency of the parent drug and its metabolite is crucial for a complete understanding of its pharmacological profile.
Quantitative Comparison of Inhibitory Potency
In vitro studies have demonstrated that Crizotinib is significantly more potent than its metabolite, this compound, in inhibiting both ALK and c-MET kinases.
| Compound | Target Kinase | Fold-Potency Difference (vs. Crizotinib) |
| Crizotinib | ALK | - |
| This compound | ALK | 3- to 8-fold less potent |
| Crizotinib | c-MET | - |
| This compound | c-MET | 2.5- to 4-fold less potent |
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory potency of Crizotinib and this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the concentration of Crizotinib and this compound required to inhibit 50% of ALK or c-MET kinase activity.
Materials:
-
Recombinant human ALK or c-MET enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
ATP
-
Test compounds (Crizotinib and this compound)
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Prepare the tracer solution in kinase buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase/antibody mixture to the wells containing the test compounds.
-
Tracer Addition: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Potency Assay (Cell Viability)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on the viability of cancer cell lines that are dependent on the target kinase for survival and proliferation.
Objective: To determine the concentration of Crizotinib and this compound that reduces the viability of ALK- or c-MET-dependent cancer cells by 50%.
Materials:
-
ALK- or c-MET-dependent cancer cell line (e.g., H3122 for ALK)
-
Cell culture medium and supplements
-
Test compounds (Crizotinib and this compound)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Crizotinib or this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plates to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
A Researcher's Guide to Assessing Crizotinib Antibody Cross-Reactivity with 2-Keto Crizotinib
For Immediate Release – As the therapeutic landscape evolves, the specificity of tools used in pharmacokinetic and immunogenicity studies is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of anti-Crizotinib antibodies with its major metabolite, 2-Keto Crizotinib. Due to a lack of publicly available direct comparative data, this document outlines a robust experimental approach based on established immunoassay principles.
Introduction to Crizotinib and its Metabolism
Crizotinib is a potent, orally bioavailable small molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met/hepatocyte growth factor receptor (HGFR), and ROS1 tyrosine kinases.[1][2] It is a critical therapeutic agent for specific cohorts of non-small cell lung cancer (NSCLC) patients.[2] The primary clearance pathway for Crizotinib in humans is through oxidative metabolism in the liver, primarily by CYP3A4 and CYP3A5 enzymes.[3][4] This process leads to the formation of several metabolites, with the most significant circulating metabolite being this compound, also known as Crizotinib lactam.[5][6]
The structural alteration from Crizotinib to this compound involves the oxidation of the piperidine ring to a piperidinone (lactam) ring. While Crizotinib's molecular formula is C₂₁H₂₂Cl₂FN₅O, this compound's is C₂₁H₂₀Cl₂FN₅O₂.[7][8][9] This modification, although seemingly minor, can significantly impact the epitope recognized by an antibody, potentially altering binding affinity and assay accuracy. Understanding the degree of cross-reactivity is crucial for the development of specific and reliable immunoassays for Crizotinib quantification and anti-drug antibody (ADA) detection.
Comparative Analysis of Crizotinib and this compound
| Feature | Crizotinib | This compound (Crizotinib Lactam) |
| Molecular Formula | C₂₁H₂₂Cl₂FN₅O[7][] | C₂₁H₂₀Cl₂FN₅O₂[8] |
| Molecular Weight | 450.34 g/mol [9][] | 464.32 g/mol [8] |
| Key Structural Difference | Contains a piperidine ring | The piperidine ring is oxidized to a 2-piperidinone (lactam) ring |
| Metabolic Origin | Parent Drug | Major oxidative metabolite of Crizotinib[5][6] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol designed to determine the cross-reactivity of an anti-Crizotinib antibody with this compound.
Objective: To quantify the binding of a polyclonal or monoclonal anti-Crizotinib antibody to Crizotinib and this compound and to calculate the percentage of cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Crizotinib antibody (the antibody to be tested)
-
Crizotinib standard
-
This compound
-
Crizotinib-HRP (Horseradish Peroxidase) conjugate or a similar enzyme conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the anti-Crizotinib antibody in Coating Buffer to an optimal concentration (to be determined by titration).
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of Crizotinib and this compound standards in assay buffer (e.g., Blocking Buffer).
-
Add 50 µL of the standard dilutions (Crizotinib or this compound) to the appropriate wells.
-
Add 50 µL of the Crizotinib-HRP conjugate (at a pre-optimized dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The results of the competitive ELISA can be used to generate dose-response curves for both Crizotinib and this compound. The concentration that causes 50% inhibition of the maximal signal (IC50) should be determined for each compound.
Cross-Reactivity Calculation:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Crizotinib / IC50 of this compound) * 100
Hypothetical Data Summary Table:
| Compound | IC50 (nM) | % Cross-Reactivity |
| Crizotinib | 10 | 100% |
| This compound | 200 | 5% |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the biological context of Crizotinib, the following diagrams are provided.
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Caption: Simplified signaling pathway of Crizotinib's inhibitory action on ALK.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Crizotinib and its Major Metabolite, 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the multi-targeted tyrosine kinase inhibitor, Crizotinib, and its primary circulating metabolite, 2-Keto Crizotinib (also known as Crizotinib Lactam or PF-06260182). The following sections present a comprehensive analysis of their pharmacological profiles, supported by experimental data and detailed methodologies, to aid in research and drug development efforts.
Pharmacological Profile: A Comparative Overview
Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2] Its primary clearance pathway in humans is through hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3] This metabolic process leads to the formation of several metabolites, with this compound being the most abundant circulating metabolite in plasma.[3][4] Another notable metabolite, O-desalkyl crizotinib lactam, is primarily found in urine.[3][4]
The in vitro potency of this compound is significantly lower than that of the parent compound, Crizotinib. Consequently, it is not expected to contribute significantly to the overall clinical activity of Crizotinib.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Crizotinib and its major metabolite, this compound.
Table 1: In Vitro Potency of Crizotinib and this compound
| Compound | Target Kinase | IC50 (nM) | Relative Potency vs. Crizotinib |
| Crizotinib | ALK | 20 | - |
| c-Met | 8 | - | |
| NPM-ALK (cell-based) | 24 | - | |
| c-Met (cell-based) | 11 | - | |
| This compound (PF-06260182) | ALK | Data not available | 3- to 8-fold less potent |
| c-Met | Data not available | 2.5- to 4-fold less potent |
Data for Crizotinib IC50 values were obtained from MedChemExpress.
Table 2: Pharmacokinetic Parameters of Crizotinib and this compound in Humans
| Parameter | Crizotinib | This compound (PF-06260182) |
| Major Circulating Form | Yes | Yes |
| Relative Plasma Abundance | ~33% of 0-96h plasma radioactivity | ~10% of 0-96h plasma radioactivity |
| Cmax (ng/mL) at steady state (250 mg BID) | ~726 | ~197 |
| AUC (ng*h/mL) at steady state (250 mg BID) | ~6420 | ~3430 |
| Tmax (hours) after single dose | 4-6 | Data not available |
| Terminal Half-life (hours) after single dose | 42 | Data not available |
Pharmacokinetic data is derived from FDA submission documents and clinical studies.[5]
Signaling Pathways
Crizotinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly activated in certain cancers. The following diagrams illustrate the canonical ALK and c-MET signaling cascades and the point of inhibition by Crizotinib.
Caption: ALK Signaling Pathway and Crizotinib Inhibition.
Caption: c-MET Signaling Pathway and Crizotinib Inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and compare Crizotinib and its metabolites.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against ALK and c-Met kinases.
Objective: To determine the IC50 values of Crizotinib and this compound for ALK and c-Met kinases.
Materials:
-
Recombinant human ALK and c-Met kinase enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Crizotinib and this compound stock solutions in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Crizotinib and this compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution (pre-diluted in kinase buffer to the optimal concentration) to each well.
-
Add 2 µL of the substrate/ATP mixture (prepared in kinase buffer) to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: In Vitro Kinase Inhibition Assay Workflow.
Pharmacokinetic Analysis by LC-MS/MS (Representative Protocol)
This protocol outlines a representative method for the quantification of Crizotinib and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Objective: To determine the plasma concentrations of Crizotinib and this compound over time to calculate pharmacokinetic parameters.
Materials:
-
Human plasma samples collected at various time points after drug administration
-
Crizotinib and this compound analytical standards
-
Internal standard (IS), e.g., a stable isotope-labeled version of Crizotinib
-
Acetonitrile and methanol (HPLC grade)
-
Formic acid
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
Analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 120 µL of methanol and vortex for 30 seconds.
-
Add 800 µL of acetonitrile and vortex for 1.5 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to precipitate proteins.[6]
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.
-
The flow rate is typically around 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Crizotinib, this compound, and the internal standard. For example, for Crizotinib, the transition m/z 450.0 → 260.0 can be used.[6]
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentrations of Crizotinib and this compound in the plasma samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Caption: Pharmacokinetic Analysis Workflow.
Conclusion
This guide provides a comparative analysis of Crizotinib and its primary metabolite, this compound. The presented data clearly indicates that while this compound is a major circulating metabolite, its in vitro potency against key therapeutic targets, ALK and c-Met, is substantially lower than that of the parent drug, Crizotinib. This suggests that the pharmacological activity of Crizotinib is primarily driven by the parent compound. The detailed experimental protocols and signaling pathway diagrams provided herein serve as valuable resources for researchers and scientists in the field of oncology drug development. Further investigation into the potential for off-target effects of this compound and a more comprehensive characterization of other minor metabolites may provide additional insights into the complete pharmacological profile of Crizotinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of 2-Keto Crizotinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Crizotinib and its primary metabolite, 2-Keto Crizotinib (also known as Crizotinib Lactam or PF-06260182), in the context of their clinical relevance as inhibitors of anaplastic lymphoma kinase (ALK). Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Understanding the activity of its metabolites is crucial for a comprehensive assessment of its therapeutic profile.
Executive Summary
This compound is the major and only active metabolite of Crizotinib, formed through oxidation by CYP3A4/5 enzymes.[3][4] It circulates in human plasma, accounting for approximately 10% of the Crizotinib-related radioactivity.[1][5] However, experimental data consistently demonstrates that this compound is significantly less potent than its parent compound. In vitro studies indicate that its inhibitory activity against ALK is 2.5 to 8-fold weaker than Crizotinib.[3] Consequently, based on its lower plasma exposure and reduced potency, this compound is not considered to be a significant contributor to the overall clinical efficacy of Crizotinib.[1][5]
Comparative Data: Potency and Pharmacokinetics
The following tables summarize the key quantitative data comparing Crizotinib and its metabolite, this compound.
Table 1: In Vitro Potency Against Key Kinase Targets
| Compound | Target Kinase | Relative Potency (Fold-Difference vs. Crizotinib) | Notes |
| Crizotinib | ALK | 1x (Reference) | Potent inhibitor of ALK, MET, and ROS1 tyrosine kinases.[1][4] |
| MET | 1x (Reference) | Initially developed as a c-MET inhibitor.[6] | |
| This compound | ALK | 2.5 to 8-fold less potent [3] | The only identified active metabolite of Crizotinib.[3] |
| (PF-06260182) | MET | 2.5 to 4-fold less potent [3] | Reduced activity against MET compared to the parent drug. |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Crizotinib | This compound (Metabolite) |
| Primary Metabolism | Hepatic, primarily via CYP3A4/5 oxidation.[2][4] | Formed from Crizotinib in the liver.[4] |
| Plasma Circulation | Major component, accounting for ~33% of plasma radioactivity.[1][5] | Accounts for ~10% of plasma radioactivity.[1][5] |
| Primary Excretion Route | Feces (~63% of dose, with ~53% as unchanged drug).[1][5] | Primarily cleared through further metabolism and excretion. |
| Half-life (t½) | Approximately 42 hours.[4] | Data not typically reported separately from parent drug clearance. |
Signaling Pathway and Mechanism of Action
Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. The diagram below illustrates the canonical ALK signaling cascade and the primary point of inhibition.
Experimental Protocols
The determination of the in vitro potency of Crizotinib and its metabolites typically involves biochemical kinase assays. Below is a generalized methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase (e.g., ALK).
Materials:
-
Recombinant human ALK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
-
Test compounds (Crizotinib, this compound) dissolved in DMSO
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Generalized Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Setup: The kinase reaction is set up in the microplate wells by adding the ALK enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: After incubation, a kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known potent inhibitor or no enzyme). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Comparative Efficacy with Other ALK Inhibitors
While this compound's contribution to efficacy is minimal, it is important to contextualize the performance of Crizotinib against newer generation ALK inhibitors. These agents were developed to overcome resistance mechanisms and improve central nervous system (CNS) penetration.
Table 3: Comparison of First-Line ALK Inhibitors vs. Chemotherapy/Crizotinib
| Drug (Trial) | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Notes |
| Crizotinib (PROFILE 1014) | Chemotherapy | 10.9 months | 74% | Established the superiority of ALK inhibitors over chemotherapy. |
| Ceritinib (ASCEND-4) | Chemotherapy | 16.6 months | 72.5% | Second-generation inhibitor showing improved PFS over chemotherapy. |
| Alectinib (ALEX) | Crizotinib | 34.8 months | 82.9% | Second-generation inhibitor with superior efficacy and lower toxicity. |
| Brigatinib (ALTA-1L) | Crizotinib | 24.0 months | 71% | Second-generation inhibitor with significant intracranial activity. |
| Lorlatinib (CROWN) | Crizotinib | Not Reached (vs. 9.3 months) | 76% | Third-generation inhibitor with broad activity against resistance mutations and high CNS efficacy. |
Data is compiled from respective clinical trial publications and is intended for comparative purposes. Direct cross-trial comparisons should be made with caution.
Conclusion
The clinical relevance of this compound is limited. While it is the primary active metabolite of Crizotinib, its significantly lower in vitro potency and lower systemic exposure prevent it from contributing meaningfully to the therapeutic effects observed in patients. The anti-cancer activity of Crizotinib can be almost entirely attributed to the parent compound. For drug development professionals, this underscores the importance of evaluating the activity of major metabolites, as they can sometimes contribute to efficacy or toxicity. In the case of Crizotinib, the focus remains appropriately on the parent drug's characteristics and its performance relative to newer, more potent ALK inhibitors that have since become the standard of care in many clinical settings.
References
- 1. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring Crizotinib Therapy: From Plasma Levels to Advanced Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current and emerging methods for monitoring patient response to crizotinib, a tyrosine kinase inhibitor targeting ALK, ROS1, and MET in non-small cell lung cancer (NSCLC). We delve into the correlation of crizotinib and its metabolite levels with patient outcomes and compare this approach with alternative biomarker strategies, supported by experimental data and detailed methodologies.
Crizotinib Metabolism and the Relevance of its Major Metabolite
Crizotinib is primarily metabolized in the liver by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes. The main metabolic pathway is the oxidation of the piperidine ring to form crizotinib lactam (PF-06260182) . This metabolite is the most abundant circulating metabolite in plasma. However, in vitro studies have demonstrated that crizotinib lactam is significantly less potent than the parent drug, with a 2.5- to 7.7-fold lower inhibitory activity against ALK[1]. Consequently, the therapeutic effect of crizotinib is predominantly attributed to the concentration of the parent drug.
Therapeutic Drug Monitoring of Crizotinib
Monitoring the plasma concentration of crizotinib, specifically the trough concentration (Cmin), has emerged as a valuable tool for optimizing therapy and managing toxicities.
Correlation of Crizotinib Plasma Levels with Patient Outcomes
Several studies have established a relationship between crizotinib plasma concentrations and both efficacy and adverse events. A proposed therapeutic threshold for the minimum plasma concentration (Cmin) is ≥ 235 ng/mL to achieve better clinical outcomes[2]. Conversely, higher trough concentrations have been linked to an increased incidence and severity of adverse events[3][4][5][6].
| Parameter | Crizotinib Trough Concentration | Associated Outcome | Reference |
| Efficacy | < 235 ng/mL | Median Progression-Free Survival (PFS): 5.7 months | [2] |
| ≥ 235 ng/mL | Median Progression-Free Survival (PFS): 17.4 months | [2] | |
| Toxicity | Higher Trough Levels (median 508.5 ng/mL) | ~3-fold greater cumulative number of adverse events | [3][4][5][6] |
| Higher Trough Levels | Increased incidence of Grade 3 or 4 adverse events (e.g., neutropenia, elevated AST/ALT) | [3][4][5] |
Alternative Biomarkers for Monitoring Crizotinib Response
Beyond therapeutic drug monitoring, several other biomarkers are being investigated to predict and monitor the efficacy of crizotinib treatment.
EML4-ALK Fusion Variants
The specific variant of the EML4-ALK fusion gene can influence the sensitivity to crizotinib. In vitro studies have shown differential sensitivity among variants, with some studies suggesting that variant 2 is more sensitive than variants 1 and 3[7]. However, clinical data has been less consistent, with some studies showing no significant difference in response rates or PFS among different variants[4]. This area requires further research to establish clear clinical guidelines.
| EML4-ALK Variant | In Vitro Crizotinib Sensitivity | Clinical Significance | Reference |
| Variant 1 (v1) | Intermediate | Longer PFS reported in some studies | [4] |
| Variant 2 (v2) | High | In vitro data suggests higher sensitivity | [7] |
| Variant 3a/b (v3a/b) | Low to Intermediate | Shorter PFS reported in some studies | [4][8] |
Circulating Tumor Cells (CTCs)
The enumeration and molecular characterization of CTCs have shown promise in predicting patient outcomes with crizotinib. A decrease in the number of CTCs with an increased ALK gene copy number during the first two months of treatment has been associated with a significantly longer progression-free survival[9][10][11].
| Change in CTCs with ALK Copy Number Gain | Median Progression-Free Survival (PFS) | Reference |
| Decrease | 14 months | [9] |
| Stable or Increase | 6.1 months | [9] |
18F-FDG-PET/CT for Metabolic Response
Positron Emission Tomography/Computed Tomography with 18F-fluorodeoxyglucose (FDG-PET/CT) can assess the metabolic response of tumors to crizotinib treatment. A complete metabolic response (CMR) observed on PET/CT has been reported in patients with both ALK- and ROS1-rearranged NSCLC, often correlating with a significant and durable clinical response[12][13]. Early assessment of metabolic response may predict treatment efficacy sooner than traditional anatomical imaging.
Experimental Protocols
Quantification of Crizotinib in Plasma by LC-MS/MS
Principle: This method involves the extraction of crizotinib from plasma followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Detailed Protocol:
-
Sample Preparation:
-
To 50 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled crizotinib).
-
Perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Supelco Discovery C18, 50 × 2.1 mm, 5.0 µm)[3].
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[3][14].
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of crizotinib.
-
The concentration of crizotinib in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range is typically 5–5000 ng/mL[3].
-
ALK Gene Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)
Principle: FISH uses fluorescently labeled DNA probes to detect specific DNA sequences in chromosomes. For ALK, a "break-apart" probe strategy is commonly used to identify gene rearrangements.
Detailed Protocol:
-
Specimen Preparation:
-
Probe Hybridization:
-
Apply the ALK break-apart probe (e.g., Vysis ALK Break Apart FISH Probe Kit) to the tissue section. This kit contains two probes that flank the ALK gene locus on chromosome 2p23, one labeled with a green fluorophore and the other with a red fluorophore[18][19].
-
Denature the probe and the target DNA simultaneously.
-
Allow the probes to hybridize to the target DNA overnight in a humidified chamber.
-
-
Post-Hybridization Washes and Counterstaining:
-
Wash the slides to remove unbound probe.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Microscopic Analysis:
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
Interpretation:
-
Negative for ALK rearrangement: Fused red and green signals (or two yellow/orange signals) are observed, indicating an intact ALK gene.
-
Positive for ALK rearrangement: Separation of the red and green signals by a distance of at least two signal diameters, or a single red signal without a corresponding green signal, indicates a break in the ALK gene. A specimen is typically considered positive if ≥15% of the scored tumor cells show a break-apart signal pattern[18].
-
-
Circulating Tumor Cell (CTC) Enrichment and Analysis
Principle: CTCs are rare cells shed from tumors into the bloodstream. Their enrichment and subsequent analysis can provide valuable prognostic and predictive information.
Detailed Protocol:
-
Blood Collection:
-
Collect peripheral blood in specialized blood collection tubes that preserve CTCs (e.g., CellSave Preservative Tubes).
-
-
CTC Enrichment:
-
Immunomagnetic Enrichment (e.g., CellSearch® System): This is the only FDA-cleared method. It uses magnetic beads coated with antibodies against the Epithelial Cell Adhesion Molecule (EpCAM) to capture CTCs[20][21].
-
Size-Based Filtration (e.g., ISET® - Isolation by Size of Epithelial Tumor cells): This method uses a membrane with pores of a specific size to capture larger CTCs while allowing smaller blood cells to pass through[20].
-
-
CTC Detection and Characterization:
-
Immunofluorescence Staining: Staining for cytokeratins (to identify epithelial cells), a common leukocyte marker like CD45 (to exclude white blood cells), and a nuclear stain (DAPI).
-
FISH Analysis on CTCs: After enrichment, CTCs can be fixed and subjected to FISH analysis (as described above) to determine the ALK gene status within these cells.
-
-
Quantification and Interpretation:
-
The number of CTCs per volume of blood is counted.
-
The change in the number of CTCs with specific molecular characteristics (e.g., ALK gene copy number gain) over time is assessed to predict treatment response.
-
18F-FDG-PET/CT for Metabolic Response Assessment
Principle: FDG-PET/CT measures the glucose metabolism of tumors. A decrease in FDG uptake indicates a response to treatment.
Detailed Protocol:
-
Patient Preparation:
-
Patients should fast for at least 6 hours before the scan.
-
Blood glucose levels should be checked before injecting the radiotracer.
-
-
Radiotracer Injection and Uptake:
-
Administer a dose of 18F-FDG intravenously.
-
The patient should rest quietly for approximately 60 minutes to allow for tracer uptake.
-
-
Image Acquisition:
-
Perform a whole-body PET/CT scan.
-
-
Image Analysis and Interpretation:
-
Qualitative Assessment: Visually compare the FDG uptake in tumors on baseline and follow-up scans.
-
Quantitative Assessment:
-
Measure the Standardized Uptake Value (SUV), a semi-quantitative measure of FDG uptake.
-
Use standardized criteria for response assessment, such as the PET Response Criteria in Solid Tumors (PERCIST). PERCIST defines a complete metabolic response as the resolution of all FDG-avid tumors, and a partial metabolic response as a ≥30% decrease in the SUV of the target lesion[22][23].
-
-
A significant decrease in FDG uptake on an early follow-up scan (e.g., after 2-4 weeks of treatment) can be an early indicator of treatment efficacy[13][24].
-
Visualizing the Crizotinib Signaling Pathway and Monitoring Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: ALK Signaling Pathway and Crizotinib's Mechanism of Action.
Caption: Comparative Workflow for Monitoring Crizotinib Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure–Response Analyses of Anaplastic Lymphoma Kinase Inhibitors Crizotinib and Alectinib in Non‐Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of plasma crizotinib trough concentration with adverse events in patients with anaplastic lymphoma kinase positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of crizotinib in ALK fusion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ALK F1174S mutation impairs ALK kinase activity in EML4-ALK variant 1 and sensitizes EML4-ALK variant 3 to crizotinib [frontiersin.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Circulating Tumor Cells with Aberrant ALK Copy Number Predict Progression-Free Survival during Crizotinib Treatment in ALK-Rearranged Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Case Report: Two Rare Cases of Complete Metabolic Response to Crizotinib in Patients With Rearranged ROS1 and ALK Metastatic Non-small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Case Report: Two Rare Cases of Complete Metabolic Response to Crizotinib in Patients With Rearranged ROS1 and ALK Metastatic Non-small Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 17. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 18. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Detection of Circulating Tumor Cells in Non-Small Cell Lung Cancer [frontiersin.org]
- 21. oaepublish.com [oaepublish.com]
- 22. researchgate.net [researchgate.net]
- 23. binasss.sa.cr [binasss.sa.cr]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Crizotinib and its Major Metabolite, 2-Keto Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles and biological activities of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and its principal circulating metabolite, 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182). The following data and experimental protocols are intended to support further research and development in oncology.
Pharmacokinetic Profile Comparison
Crizotinib is an orally administered tyrosine kinase inhibitor.[1][2][3] Its absolute oral bioavailability is approximately 43%.[1][4] Following administration, Crizotinib is extensively metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[2][5] The major metabolic pathway involves oxidation, leading to the formation of this compound.[6][7]
The following table summarizes the key pharmacokinetic parameters of Crizotinib and this compound in humans.
| Parameter | Crizotinib | This compound (Crizotinib Lactam) | Reference |
| Absolute Oral Bioavailability | ~43% | Not applicable (metabolite) | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | 4 to 6 hours (single dose) | - | [8] |
| Apparent Terminal Half-life | 42 hours (in cancer patients) | - | [5] |
| Major Circulating Components in Plasma (% of 0-96h plasma radioactivity) | 33% | 10% | [6] |
| Primary Clearance Pathway | Oxidative metabolism/hepatic elimination | Further metabolism | [6] |
| Major Excretion Route | Feces (~63% of dose, ~53% as unchanged Crizotinib) | - | [6][8] |
| Urinary Excretion | ~22% of dose (~2% as unchanged Crizotinib) | ~5% of dose (as O-desalkyl crizotinib lactam) | [6] |
Biological Activity Comparison
While this compound is a major metabolite, it retains some biological activity, albeit at a reduced potency compared to the parent compound.
| Target | Crizotinib (Potency) | This compound (Potency) | Reference |
| ALK | Potent inhibitor | 2.5- to 7.7-fold less potent than Crizotinib | [2][7] |
| MET | Potent inhibitor | 2.5- to 4-fold less potent than Crizotinib | [2][7] |
Based on its lower in vitro potency and plasma exposure, the contribution of this compound to the overall clinical activity of Crizotinib is not considered to be significant.[6][7]
Experimental Protocols
Determination of Absolute Bioavailability of Crizotinib
The absolute bioavailability of Crizotinib was determined in a Phase I clinical study involving healthy volunteers.[1][4]
Study Design:
-
A single-dose, randomized, crossover study design was employed.[9]
-
Subjects received a single oral dose of Crizotinib and a single intravenous (IV) dose of Crizotinib in different periods, with a washout period in between.
Methodology:
-
Drug Administration: A single oral dose (e.g., 250 mg) of a Crizotinib formulation and a single IV dose (e.g., 50 mg) were administered.[4]
-
Blood Sampling: Serial blood samples were collected at predefined time points after both oral and IV administration.
-
Plasma Concentration Analysis: Plasma concentrations of Crizotinib were quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), were calculated for both oral and IV routes using non-compartmental methods.[1]
-
Bioavailability Calculation: The absolute bioavailability (F) was calculated as: F (%) = (AUC0-∞, oral / AUC0-∞, IV) * (DoseIV / Doseoral) * 100
Quantification of Crizotinib and this compound in Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of Crizotinib and this compound in plasma samples.[10][11]
Methodology:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation. An internal standard (e.g., isotopically labeled Crizotinib) is added prior to processing.[12]
-
Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate Crizotinib, this compound, and the internal standard.
-
Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for each compound.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of Crizotinib and this compound in the plasma samples.
Visualizations
Caption: Crizotinib Pharmacokinetic Pathway
References
- 1. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacoenhancement of Low Crizotinib Plasma Concentrations in Patients with Anaplastic Lymphoma Kinase‐Positive Non‐Small Cell Lung Cancer using the CYP3A Inhibitor Cobicistat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Keto Crizotinib: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds and their derivatives is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Keto Crizotinib, a degradation product of the anti-cancer drug Crizotinib, a clear and compliant disposal procedure is paramount. While specific regulatory guidelines for this compound are not explicitly detailed, a comprehensive disposal plan can be formulated by adhering to general principles of pharmaceutical waste management and considering the hazard profile of the parent compound, Crizotinib.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] A foundational principle is the avoidance of disposing of pharmaceutical waste down the drain.[1] Instead, a systematic approach involving waste characterization, segregation, and proper disposal through licensed facilities is required.[1][4]
Safety Profile of Crizotinib and its Implications for this compound
Safety Data Sheets (SDS) for Crizotinib provide crucial information that should be considered when handling its derivatives. Crizotinib is classified as a substance that may cause skin sensitization, is suspected of causing genetic defects, and is very toxic to aquatic life.[5][6] It is also an eye irritant.[5][7] Given that this compound is a related compound, it is prudent to handle it with similar precautions until a specific safety profile is established.
Quantitative Data from Crizotinib Safety Data Sheets
| Hazard Classification | Description | GHS Hazard Statement |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341[5][8] |
| Skin Sensitization | May cause an allergic skin reaction | H317[5][6] |
| Eye Irritation | Causes serious eye irritation | H319[5] |
| Acute Aquatic Toxicity | Very toxic to aquatic life | H400[5][8] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
Initial Assessment: Based on the known hazards of the parent compound Crizotinib, this compound should be handled as a potentially hazardous substance.
-
Segregation: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste. It should be segregated into a dedicated, clearly labeled hazardous waste container.[3]
2. Personal Protective Equipment (PPE) and Handling:
-
Minimum PPE: When handling this compound waste, researchers must wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Avoid Dust Generation: If handling solid forms of this compound, care should be taken to minimize dust generation.[8]
3. Waste Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and sealable container appropriate for chemical waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).
4. On-site Storage:
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Storage Conditions: Follow institutional guidelines for the storage of hazardous chemical waste, which typically includes secondary containment.
5. Off-site Disposal:
-
Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be conducted through a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to transport and dispose of chemical waste in accordance with EPA regulations, often through high-temperature incineration.[1][4]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately and retained for institutional records.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Keto Crizotinib
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Keto Crizotinib. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves (ASTM D6978) | Safety Goggles and Face Shield | Disposable Gown with tight-fitting cuffs | Fit-tested N95 or N100 Respirator[1] |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves (ASTM D6978)[1][2] | Safety Goggles | Disposable Gown | Not typically required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
| Waste Disposal | Chemical Fume Hood (for handling open containers) | Double Nitrile Gloves (ASTM D6978) | Safety Goggles | Disposable Gown | Not typically required |
| Spill Cleanup | N/A | Double Nitrile Gloves (Heavy Duty) | Safety Goggles and Face Shield | Disposable Gown or Coveralls | Fit-tested N95 or N100 Respirator[1] |
Operational Plan: Step-by-Step Handling Procedures
Objective: To provide a clear, procedural guide for the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.
-
-
Preparation for Use:
-
Before handling, ensure that the work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents in advance to minimize time spent handling the open compound.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of dry powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, labeled spatulas and weigh boats.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Dissolve the compound in a chemical fume hood.
-
Add solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the container securely immediately after dissolution.
-
-
Experimental Use:
-
When adding the compound to cell cultures or experimental assays, work within a biosafety cabinet to maintain sterility and containment.
-
Use appropriate pipetting techniques to avoid generating aerosols.
-
Disposal Plan: Managing this compound Waste
Objective: To outline the procedures for the safe disposal of all waste contaminated with this compound, ensuring compliance with institutional and regulatory guidelines.
-
Waste Segregation:
-
All materials that come into direct contact with this compound are considered hazardous waste. This includes gloves, gowns, weigh boats, pipette tips, and contaminated labware.
-
Segregate hazardous waste from regular laboratory trash.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.
-
This container should be kept closed when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Disposal:
-
Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.
-
-
Final Disposal:
Decontamination Plan: Spill Response
Objective: To provide immediate, step-by-step guidance for responding to a spill of this compound to protect personnel and the environment.
-
Immediate Actions:
-
Alert others in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of airborne powder.
-
If the compound has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Spill Kit and PPE:
-
Retrieve the laboratory's chemical spill kit.
-
Don the appropriate PPE for spill cleanup, including a respirator, double gloves, a disposable gown, and eye protection.
-
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent pads or other suitable material from the spill kit to avoid raising dust.[5]
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.[6]
-
Carefully collect the absorbed material and any contaminated debris using forceps or a scoop and place it into a designated hazardous waste bag.[5]
-
-
Decontamination:
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
-
Complete any necessary incident report forms.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase. This protocol is a representative example and may need to be adapted for the specific kinase of interest.
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a specific peptide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Kinase reaction buffer.
-
The desired concentration of this compound or vehicle control (DMSO).
-
Purified kinase enzyme.
-
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay.[10] This assay involves two steps:
-
First, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Second, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[10]
-
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[10]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity (luminescence) against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsinsider.com [ohsinsider.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. osha.gov [osha.gov]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. In vitro kinase assay [protocols.io]
- 10. promega.com [promega.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
